1-Methyl-1H-1,2,4-triazole-5-carboxamide

Catalog No.
S15831747
CAS No.
M.F
C4H6N4O
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-1,2,4-triazole-5-carboxamide

Product Name

1-Methyl-1H-1,2,4-triazole-5-carboxamide

IUPAC Name

2-methyl-1,2,4-triazole-3-carboxamide

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9)

InChI Key

JXYVTYXRKQCSPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C(=O)N

1-Methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound belonging to the triazole family, characterized by the presence of a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound features a methyl group at the 1-position and a carboxamide functional group at the 5-position. Its molecular formula is C4H6N4OC_4H_6N_4O, and it has a molecular weight of approximately 114.12 g/mol. The structure of 1-methyl-1H-1,2,4-triazole-5-carboxamide allows for various chemical interactions, making it significant in pharmaceutical and agricultural applications.

Typical of triazole derivatives:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The carboxamide group can undergo acylation, forming derivatives that may enhance biological activity or alter solubility properties.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

These reactions are crucial for modifying the compound's properties for specific applications.

Research indicates that 1-methyl-1H-1,2,4-triazole-5-carboxamide exhibits various biological activities:

  • Antifungal Activity: Compounds in the triazole class are known for their antifungal properties. Studies suggest that 1-methyl-1H-1,2,4-triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis, a key component of fungal cell membranes .
  • Antiviral Properties: Some derivatives have shown potential against viral infections, possibly through mechanisms involving inhibition of viral replication .
  • Anticancer Activity: Initial studies indicate that certain triazole derivatives may possess cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

The synthesis of 1-methyl-1H-1,2,4-triazole-5-carboxamide can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 1-methyl-1H-1,2,4-triazole, treatment with carbon dioxide in the presence of strong bases (e.g., lithium diisopropylamide) can yield the carboxylic acid derivative. Subsequent conversion to the amide can be performed using ammonia or amine reagents .
  • Direct Synthesis from Hydrazine: A method involves reacting hydrazine with appropriate carbonyl compounds to form intermediates that can cyclize into triazoles .
  • Click Chemistry: Utilizing copper-catalyzed azide–alkyne cycloaddition (CuAAC) could also be adapted for synthesizing substituted triazoles efficiently .

The applications of 1-methyl-1H-1,2,4-triazole-5-carboxamide span several fields:

  • Pharmaceuticals: Due to its antifungal and antiviral properties, it is investigated as a potential therapeutic agent in treating infections caused by fungi and viruses.
  • Agricultural Chemicals: It may serve as an active ingredient in fungicides or plant growth regulators.
  • Chemical Intermediates: The compound can act as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies have focused on understanding how 1-methyl-1H-1,2,4-triazole-5-carboxamide interacts with biological targets:

  • Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes involved in fungal metabolism or viral replication pathways.
  • Binding Affinity: Research into its binding affinity with target proteins is ongoing to elucidate the mechanisms underlying its biological effects .

Several compounds share structural similarities with 1-methyl-1H-1,2,4-triazole-5-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-1,2,4-triazoleMethyl group at position 1Antifungal and antiviral properties
3-Amino-1H-1,2,4-triazoleAmino group at position 3Antimicrobial activity
5-Methylthio-1H-1,2,4-triazoleMethylthio group at position 5Potential herbicidal activity
4-Acetylamino-5-methylthioAcetylamino and methylthio groupsAnticancer properties

The unique positioning of functional groups in 1-methyl-1H-1,2,4-triazole-5-carboxamide contributes to its specific biological activities and applications compared to these similar compounds. Its ability to act as both an antifungal and antiviral agent distinguishes it within the triazole class.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.05416083 g/mol

Monoisotopic Mass

126.05416083 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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